(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate
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Overview
Description
(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate is a complex organic compound with significant applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a tert-butylcarbamate group, which is known for its stability and protective properties in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Hydroxy Group: : The initial step involves the introduction of the hydroxy group at the 3-position of the butan-2-yl backbone. This can be achieved through a stereoselective reduction of a corresponding ketone using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Amination: : The next step involves the introduction of the isobutylamino group. This can be done through a nucleophilic substitution reaction where an appropriate amine (isobutylamine) reacts with a halogenated precursor.
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Carbamate Formation: : The final step is the formation of the tert-butylcarbamate group. This is typically achieved by reacting the amine with tert-butyl chloroformate (Boc-Cl) under basic conditions, such as the presence of a base like triethylamine (Et3N).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the carbamate group using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Ketones
Reduction: Alcohols or amines
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its stability and reactivity.
Synthetic Organic Chemistry: The compound serves as a protecting group for amines, facilitating various synthetic transformations.
Biological Studies: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate involves its interaction with specific molecular targets. The tert-butylcarbamate group provides stability and protection to the molecule, allowing it to participate in various biochemical pathways without premature degradation. The hydroxy and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-hydroxy-4-(methylamino)-1-phenylbutan-2-yl tert-butylcarbamate
- (2S,3R)-3-hydroxy-4-(ethylamino)-1-phenylbutan-2-yl tert-butylcarbamate
Uniqueness
(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate is unique due to the presence of the isobutylamino group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and synthetic applications .
Properties
IUPAC Name |
[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-14(2)12-20-13-16(22)17(11-15-9-7-6-8-10-15)24-18(23)21-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSXPEQIXIHEEH-SJORKVTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676452 |
Source
|
Record name | (2S,3R)-3-Hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl tert-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263280-57-4 |
Source
|
Record name | (2S,3R)-3-Hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl tert-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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